1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate
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Overview
Description
1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate typically involves the reaction of ethyl hydrazine with a suitable carbonyl compound, followed by cyclization to form the pyrazole ring. The dimethylcarbamate group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylcarbamate group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- 1-Phenyl-1H-pyrazol-4-yl dimethylcarbamate
- 1-Methyl-1H-pyrazol-4-yl dimethylcarbamate
- 1-Benzyl-1H-pyrazol-4-yl dimethylcarbamate
Uniqueness: 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .
Properties
CAS No. |
88558-93-4 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(1-ethylpyrazol-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C8H13N3O2/c1-4-11-6-7(5-9-11)13-8(12)10(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
NCFSDVIJYKYYFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)OC(=O)N(C)C |
Origin of Product |
United States |
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